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Introduction

Leniolisib (formerly CDZ173; marketed as Joenja) is a novel, potent, and selective oral inhibitor of
phosphoinositide 3-kinase delta (PI3K$), developed for treating Activated Phosphoinositide 3-kinase Delta
Syndrome (APDS). APDS is a rare primary immunodeficiency disorder caused by gain-of-function
mutations in genes encoding the PI3Ké pathway. Leniolisib selectively inhibits the p110§ subunit of PI3K,
demonstrating high potency against PI3K6 (ICso = 11 nM) with significant selectivity over other isoforms
(22-fold over PI3Ka, 38-fold over PI3Kf, and 202-fold over PI3Ky) [1] [2]. Preclinical pharmacokinetic
(PK) studies in rat models are fundamental for establishing baseline PK parameters, understanding the drug's
absorption, distribution, metabolism, and excretion (ADME) properties, and facilitating the extrapolation of
data to humans [3]. This document provides detailed application notes and standardized protocols for

conducting robust PK studies of leniolisib in rats, incorporating validated bioanalytical methods.

Physicochemical and Pharmacological Profile of
Leniolisib
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Leniolisib is a small molecule with a molecular weight of 450.47 g/mol for the free base and 548.46 g/mol
for the phosphate salt used in the clinical formulation. Its chemical name is 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-
[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]Jamino]-1-pyrrolidinyl]-1-
propanone phosphate (1:1) [1].

Key Properties:

 Topological Polar Surface Area (TPSA): 83.5 A2 [1]

e LogD (pH 7.4): 3.1 [1]

e Hydrogen Bond Donors/Acceptors: 1/ 8 [1]

¢ Rule of 5 Violations: 0, indicating good oral bioavailability potential [1]

¢ Solubility: The solubility of the phosphate salt is pH-dependent, decreasing with increasing pH. It is
classified as a BCS Class Il drug [4].

The drug discovery journey of leniolisib involved morphing a lipophilic 4,6-diaryl quinazoline core to a less
lipophilic  5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine  (THPP) core, significantly improving its
physicochemical and ADME properties [5].

Bioanalytical Methodologies for Leniolisib
Quantification

Accurate quantification of leniolisib in biological matrices is crucial for PK studies. Two validated methods

are presented below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Method

This method is considered the gold standard due to its high sensitivity and specificity [3].

e Sample Preparation: Rat plasma samples are processed using protein precipitation with gefitinib
as the internal standard (1S) [3].
e Chromatography:
o Column: Inertsil ODS (150 mm x 4.6 mm, 3.5 pum) [3]
o Mobile Phase: Methanol and water (50:50, v/v), each containing 0.1% formic acid [3]
o Flow Rate: Not specified in search results
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o Injection Volume: Not specified in search results
e Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) with multiple reaction
monitoring (MRM) mode.
¢ Method Validation (as per FDA guidelines):
o Linearity: The assay was linear over the range of 10-80 ng/mL (R2 = 0.9998) [3].
o Precision and Accuracy: Intra- and inter-day precision (%CV) was <1.7%. Accuracy ranged
from 94.98% to 98.03% [3].
o Recovery: Consistent at approximately 97% with no significant matrix effects [3].
o Stability: Leniolisib was stable under various storage and processing conditions [3].

Reverse-Phase High-Performance Liquid Chromatography (RP-
HPLC) Method

This method provides a cost-effective alternative for analyses where ultra-high sensitivity is not required [4].

e Sample Preparation: Protein precipitation using a mixture of methanol and acetonitrile (36:64, v/v).
Sorafenib is used as the IS [4].
e Chromatography:
o Column: Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 um) [4]
o Mobile Phase: Acetonitrile and phosphate buffer (pH 7.4) in a 40:60 ratio [4]
o Flow Rate: 1.0 mL/min [4]
o Detection: Photodiode Array (PDA) detector at 294 nm [4]
o Injection Volume: 10 pL [4]
o Run Time: 5 minutes [4]
¢ Method Validation:
o Linearity: The method was linear over a wide range of 150-6000 ng/mL [4].
o Precision and Accuracy: Intra- and inter-day %CV was <6%. Accuracy ranged from 89.82%
to 91.69% [4].

The following diagram illustrates the workflow for the bioanalysis of leniolisib in rat plasma:
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Bioanalytical Workflow for Leniolisib Quantification in Rat Plasma

Comparison of Bioanalytical Methods

Table 1: Comparison of Validated Bioanalytical Methods for Leniolisib in Rat Plasma

Parameter LC-MS/MS Method [3] RP-HPLC Method [4]

Analytical Liquid Chromatography-Tandem Reverse-Phase High-Performance Liquid
Technique Mass Spectrometry Chromatography

Detection Mass Spectrometry (MRM) Photodiode Array (PDA) at 294 nm
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Parameter LC-MS/MS Method [3] RP-HPLC Method [4]
Linear Range 10 — 80 ng/mL 150 — 6000 ng/mL
Sensitivity 10 ng/mL 150 ng/mL

(LLOQ)

Precision <1.7% < 6%

(%CV)

Accuracy (%) 95.0 — 98.0% 89.8 -91.7%

Internal Gefitinib Sorafenib

Standard

Sample Protein Precipitation Protein Precipitation

Preparation

Key Application  High-sensitivity PK studies requiring Routine analysis,
low quantification limits bioavailability/bioequivalence studies

Detailed Experimental Protocol for Rat
Pharmacokinetic Study

Materials and Animals

e Test Compound: Leniolisib (purity 298%) [4] [2].

e Animals: Male Wistar rats (weight 180 + 20 g, approximately 9 weeks old) are commonly used [4].
The study should be approved by the Institutional Animal Ethics Committee (IAEC).

¢ Housing: Animals are acclimatized for at least one week under standard conditions (temperature 23
+ 2°C, relative humidity 55% * 5%, 12:12 light-dark cycle) with free access to water and a standard
pellet diet [4].

e Dosing Formulation: Leniolisib is prepared as an oral solution in a suitable vehicle. The dose used
in one reported study was 10 mgl/kg [4].
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Study Design and Dosing

¢ Route of Administration: Oral gavage.
e Dose: 10 mg/kg (as referenced from the HPLC study; dose may vary based on study objectives) [4].
¢ Fasting: Animals are fasted for 12 hours prior to dosing but have free access to water [4].

Blood Sample Collection and Processing

e Schedule: Blood samples (e.g., ~0.3 mL) are collected via the retro-orbital plexus or other
appropriate methods at predetermined time points post-dose. A typical schedule includes pre-dose (0
h) and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose [3].

¢ Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and
immediately centrifuged (e.g., 3500 rpm for 25 minutes) to obtain plasma [4]. Plasma samples are
stored at -80°C until analysis.

Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is performed using a validated software program (e.g., Phoenix

WinNonlin) to calculate the following PK parameters from the plasma concentration-time data:

¢ Cmax: Maximum observed plasma concentration.

e Tmax: Time to reach Cmax.

e AUCo-t: Area under the plasma concentration-time curve from zero to the last measurable time point.
e AUCo-: Area under the plasma concentration-time curve from zero to infinity.

e ti/2: Apparent terminal elimination half-life.

e CLIF: Apparent oral clearance.

e VdIF: Apparent volume of distribution.

Key Pharmacokinetic Parameters from Rat Studies

Data from two independent rat PK studies are summarized below. The LC-MS/MS study reported
significantly lower concentrations, likely due to its higher sensitivity and specificity, allowing for more

accurate quantification at lower concentration ranges compared to the HPLC method.

Table 2: Summary of Pharmacokinetic Parameters of Leniolisib from Rat Studies
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Pharmacokinetic Parameter LC-MS/MS Study [3] HPLC Study [4]

Dose Not explicitly stated 10 mg/kg (oral solution)

Cmax (ng/mL) 39.366 Not specified

Tmax (h) 2 Not specified

ta/2 (h) 8 ~7

AUCo-t (ng-h/mL) 318 Not specified

Analytical Method Used LC-MS/MS (10-80 ng/mL range) HPLC (150-6000 ng/mL range)

Note: The reported half-life of ~7-8 hours in rats supports twice-daily (BID) dosing in humans to maintain
steady-state concentrations [3] [4]. The AUCo—t value of 318 ng-h/mL and Cmax of 39.366 ng/mL from the
robust LC-MS/MS method provide a reliable basis for extrapolating human doses [3].

Mechanism of Action and Pathophysiological Context

Leniolisib is a precision therapy targeting the root cause of APDS. The following diagram illustrates the

disrupted signaling pathway in APDS and the site of leniolisib's action:
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PI3K6§ Pathway in APDS and Leniolisib Mechanism of Action

APDS is caused by gain-of-function mutations in the PIK3CD gene (encoding the p110§ catalytic subunit,
APDS1) or loss-of-function mutations in the PIK3R1 gene (encoding the p85a regulatory subunit, APDS2)
[6] [7]. These mutations lead to hyperactivation of the PI3K§ pathway [6]. In a normal state, PI3K§
converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a
key secondary messenger for AKT phosphorylation and subsequent activation of mTOR and S6K signaling,
which is crucial for immune cell development and function [1] [6]. In APDS, hyperactive PI3K§ signaling
results in uncontrolled immune activation, leading to the clinical hallmarks of the disease:
lymphoproliferation (lymphadenopathy, splenomegaly), accumulation of senescent T cells, and immune

deficiency and dysregulation [6] [7].

Leniolisib, as a selective PI3K$ inhibitor, binds to the p110§ subunit, dampening this hyperactive pathway.
This inhibition leads to reduced phosphorylation of AKT and S6, which in turn normalizes B and T cell
activation and corrects the immune dysregulation [6] [2]. Preclinical models demonstrated that leniolisib
treatment resulted in a dose-dependent reduction of PI3K/AKT pathway activity, normalization of circulating

naive B cells, and a significant reduction in lymph node size (by 39%) and spleen volume (by 40%) [6].

Conclusion

The protocols outlined herein provide a robust framework for conducting pharmacokinetic studies of
leniolisib in rat models. The application of sensitive and validated bioanalytical methods, such as the LC-
MS/MS method, is critical for generating reliable PK data. The established PK parameters (Tmax ~2 h, t1/2
~8 h) support its twice-daily dosing regimen in humans [3] [8]. The successful extrapolation of rat PK data to
humans, as demonstrated by the subsequent approval of leniolisib (Joenja) for APDS, underscores the value
of well-designed preclinical pharmacokinetic studies in drug development [3] [8]. Leniolisib represents a
successful example of precision medicine, offering a targeted therapeutic option for patients with APDS by

directly countering the underlying pathological PI3K6 hyperactivation [6] [9].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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